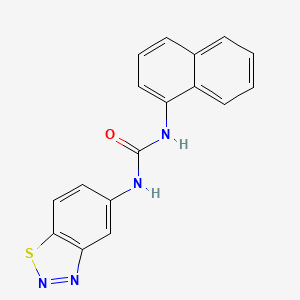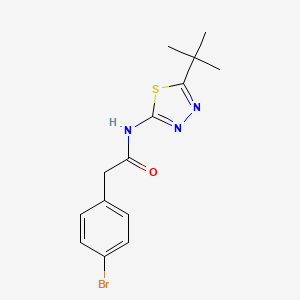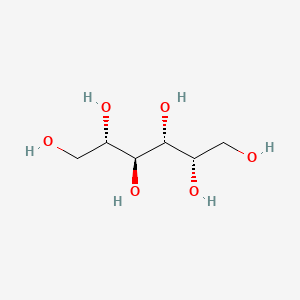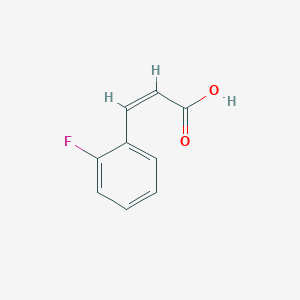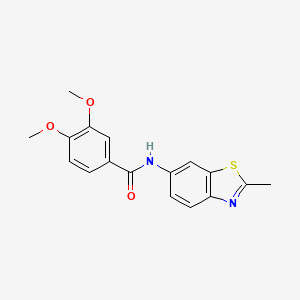
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a dimethoxybenzene.
Scientific Research Applications
Antimicrobial Activity
Benzothiazoles, including compounds structurally related to 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have demonstrated potent antimicrobial properties. A study by Abbas et al. (2014) focused on the synthesis of benzothiazole derivatives and tested their antimicrobial activity, revealing their potential in combating microbial infections.
Antipsychotic Properties
Research by Högberg et al. (1990) investigated benzamide derivatives including 3,4-dimethoxy variants for their antipsychotic properties. They found that these compounds exhibit significant affinity for dopamine receptors, suggesting their usefulness in psychiatric medication development.
Anticonvulsant and Neuroprotective Effects
A study by Rana et al. (2008) on 1,3-benzothiazol-2-yl benzamides, closely related to the compound , highlighted their effectiveness in seizure management and neuroprotection. The study underscored the compounds' potential in treating neurological disorders without significant toxicity.
Antidiabetic Potential
Nomura et al. (1999) explored benzamide derivatives, including 3,4-dimethoxy versions, for their antihyperglycemic effects. They identified a particular compound, KRP-297, with promising antidiabetic properties, suggesting a potential role for similar compounds in diabetes treatment (Nomura et al., 1999).
Anti-fibrotic and Anticancer Applications
Studies have also examined the role of benzamide derivatives in fibrosis and cancer. For instance, Kim et al. (2008) and Waghmare et al. (2013) investigated benzamide compounds' pharmacokinetics, anti-fibrotic properties, and anticancer activities, showing their diverse therapeutic potential.
Antioxidant and Antibacterial Properties
Research into benzamide derivatives has also revealed their antioxidant and antibacterial effects. A study by Yakan et al. (2020) synthesized novel compounds from 2,3-dimethoxybenzoic acid, demonstrating their efficacy as antioxidants and antibacterials, underscoring their potential in various therapeutic applications.
Synthesis and Characterization Studies
Extensive work has been done on the synthesis and structural characterization of benzothiazole derivatives. Jagtap et al. (2010) and Ćaleta et al. (2008) focused on synthesizing novel benzothiazole derivatives, contributing to a deeper understanding of their chemical properties and potential applications.
properties
Product Name |
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-10-18-13-6-5-12(9-16(13)23-10)19-17(20)11-4-7-14(21-2)15(8-11)22-3/h4-9H,1-3H3,(H,19,20) |
InChI Key |
AULWRMWVYRKDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
solubility |
3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



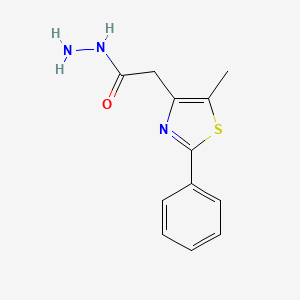
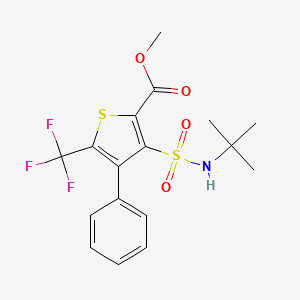
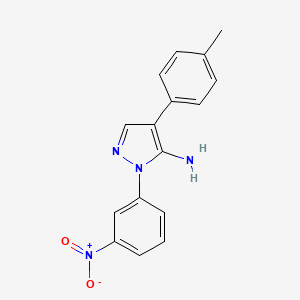
![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
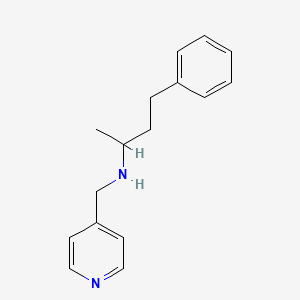
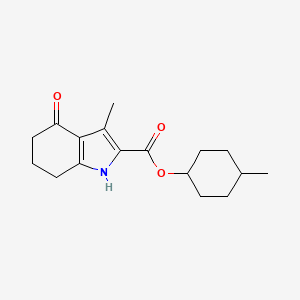
![1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1222328.png)
![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
![N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B1222330.png)
![5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B1222332.png)
